molecular formula C18H27N3O3 B7177040 N-[2-(3-tert-butylphenoxy)ethyl]-2-methyl-3-oxopiperazine-1-carboxamide

N-[2-(3-tert-butylphenoxy)ethyl]-2-methyl-3-oxopiperazine-1-carboxamide

Cat. No.: B7177040
M. Wt: 333.4 g/mol
InChI Key: UDQKKUDYSGZLHW-UHFFFAOYSA-N
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Description

N-[2-(3-tert-butylphenoxy)ethyl]-2-methyl-3-oxopiperazine-1-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperazine ring, a tert-butylphenoxy group, and a carboxamide functional group

Properties

IUPAC Name

N-[2-(3-tert-butylphenoxy)ethyl]-2-methyl-3-oxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13-16(22)19-8-10-21(13)17(23)20-9-11-24-15-7-5-6-14(12-15)18(2,3)4/h5-7,12-13H,8-11H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQKKUDYSGZLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)NCCOC2=CC=CC(=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-tert-butylphenoxy)ethyl]-2-methyl-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate alkylating agent to introduce the phenoxy group.

    Attachment of the ethyl linker: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker.

    Formation of the piperazine ring: The ethyl-linked intermediate is reacted with a piperazine derivative under suitable conditions to form the piperazine ring.

    Introduction of the carboxamide group: Finally, the piperazine intermediate is reacted with a carboxylating agent to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-tert-butylphenoxy)ethyl]-2-methyl-3-oxopiperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[2-(3-tert-butylphenoxy)ethyl]-2-methyl-3-oxopiperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3-tert-butylphenoxy)ethyl]-2-methyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3-tert-butylphenoxy)ethyl]-2-methyl-3-oxopiperazine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

These comparisons help to understand the unique properties and potential advantages of this compound in various applications.

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